molecular formula C11H9FN2O B11898058 5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde

5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde

Cat. No.: B11898058
M. Wt: 204.20 g/mol
InChI Key: DPSUAQFILOTTRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. These methods often incorporate advanced techniques such as continuous flow reactors and automated synthesis to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbaldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may act by binding to specific proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

5-amino-8-fluoro-6-methylquinoline-2-carbaldehyde

InChI

InChI=1S/C11H9FN2O/c1-6-4-9(12)11-8(10(6)13)3-2-7(5-15)14-11/h2-5H,13H2,1H3

InChI Key

DPSUAQFILOTTRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1N)C=CC(=N2)C=O)F

Origin of Product

United States

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